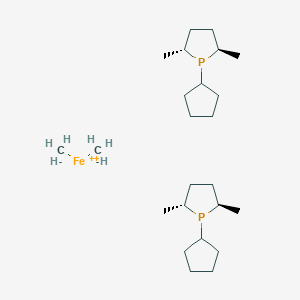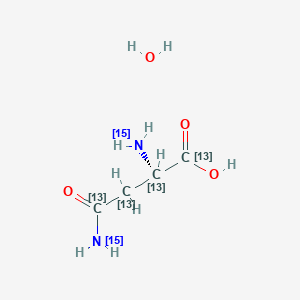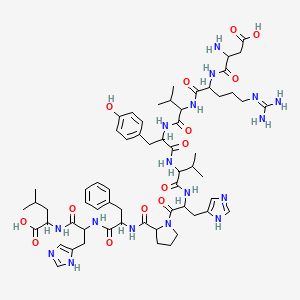
carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) is a complex organometallic compound that has garnered significant interest in the field of chemistry due to its unique structural and chemical properties. This compound features a carbanide ligand, a chiral phospholane ring, and an iron(2+) center, making it a versatile candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) typically involves the coordination of the carbanide ligand to the iron(2+) center, followed by the introduction of the chiral phospholane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate complexes.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and solvent composition, are crucial for scaling up the synthesis. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+) using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced back to iron(2+) using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbanide ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrazine.
Substitution: Phosphines, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands.
科学的研究の応用
Carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in asymmetric synthesis and enantioselective reactions due to its chiral phospholane ring.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving iron metabolism.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals, where its unique reactivity and selectivity are advantageous.
作用機序
The mechanism of action of carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) involves the coordination of the carbanide ligand to the iron center, which facilitates various chemical transformations. The chiral phospholane ring provides a stereochemical environment that influences the reactivity and selectivity of the compound. Molecular targets and pathways include interactions with other metal centers, organic substrates, and biological molecules, leading to a range of catalytic and biological activities.
類似化合物との比較
Similar Compounds
1,2-Bis(2R,5R)-2,5-diethylphospholano benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: This compound features a similar chiral phospholane ring but with a rhodium center instead of iron.
®-2-bromobutane: A chiral organobromine compound used in stereoselective synthesis.
(2R,5R)-2,5-diethylphospholano benzene: Another chiral phospholane compound with different substituents.
Uniqueness
Carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) is unique due to its combination of a carbanide ligand, a chiral phospholane ring, and an iron(2+) center. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various chemical and biological applications.
特性
分子式 |
C24H48FeP2 |
|---|---|
分子量 |
454.4 g/mol |
IUPAC名 |
carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) |
InChI |
InChI=1S/2C11H21P.2CH3.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;;;/h2*9-11H,3-8H2,1-2H3;2*1H3;/q;;2*-1;+2/t2*9-,10-;;;/m11.../s1 |
InChIキー |
JBWUTRKMUDYCHS-UIBZXYQVSA-N |
異性体SMILES |
[CH3-].[CH3-].C[C@@H]1CC[C@H](P1C2CCCC2)C.C[C@@H]1CC[C@H](P1C2CCCC2)C.[Fe+2] |
正規SMILES |
[CH3-].[CH3-].CC1CCC(P1C2CCCC2)C.CC1CCC(P1C2CCCC2)C.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)










![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)

